![molecular formula C18H21ClN2O5S B4189896 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4189896.png)
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide
Overview
Description
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide is a synthetic compound that has gained considerable attention in the field of pharmaceutical research. It is a potent inhibitor of a class of enzymes called serine proteases, which are involved in various physiological processes.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide involves the binding of the compound to the active site of the serine protease enzyme. This binding prevents the enzyme from carrying out its normal function, leading to the inhibition of the enzyme activity. The inhibition of these enzymes can lead to the prevention of various physiological processes, such as blood coagulation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide are primarily related to its inhibition of serine protease enzymes. This inhibition can lead to the prevention of blood coagulation, inflammation, and digestion. However, the compound has also been shown to have other effects, such as the inhibition of cancer cell growth and the prevention of thrombosis.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide in lab experiments include its potency as a serine protease inhibitor, its ability to inhibit multiple enzymes, and its potential therapeutic applications. However, there are also limitations to using this compound, such as its relatively complex synthesis method and its potential toxicity.
Future Directions
There are several future directions for the research on 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the investigation of the compound's potential therapeutic applications in various diseases, such as cancer, arthritis, and thrombosis. Additionally, the compound's potential toxicity needs to be further investigated to ensure its safety for human use.
Conclusion:
In conclusion, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide is a synthetic compound that has gained considerable attention in the field of pharmaceutical research. It is a potent inhibitor of serine protease enzymes and has potential therapeutic applications in various diseases. However, further research is needed to investigate its potential toxicity and develop more efficient synthesis methods.
Scientific Research Applications
The compound 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and thrombin. These enzymes are involved in various physiological processes, such as blood coagulation, inflammation, and digestion. Thus, the inhibition of these enzymes has potential therapeutic applications in several diseases, including cancer, arthritis, and thrombosis.
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-25-17-7-6-15(10-16(17)19)27(23,24)21-8-2-4-13(12-21)18(22)20-11-14-5-3-9-26-14/h3,5-7,9-10,13H,2,4,8,11-12H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXMTLVKPAEDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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